Lipophilicity and Membrane Permeability: Ethyl 2-acetyl-3-oxopentanoate vs. Ethyl Acetoacetate
Ethyl 2-acetyl-3-oxopentanoate demonstrates increased lipophilicity compared to the widely used β-ketoester, ethyl acetoacetate, which may enhance its passive membrane permeability and influence its distribution in biological systems or its solubility in organic reaction media [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | Ethyl acetoacetate: 0.2 |
| Quantified Difference | +0.6 units (4x more lipophilic on a log scale) |
| Conditions | Computed property (PubChem XLogP3 3.0) |
Why This Matters
The 0.6 log unit difference in XLogP3 translates to a theoretical ~4-fold increase in partition coefficient, potentially impacting extraction efficiency, reaction solvent choice, and the compound's behavior in biphasic systems.
- [1] PubChem. (2026). Ethyl 2-acetyl-3-oxopentanoate. Compound Summary for CID 12458675. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Ethyl Acetoacetate. Compound Summary for CID 8868. National Center for Biotechnology Information. View Source
